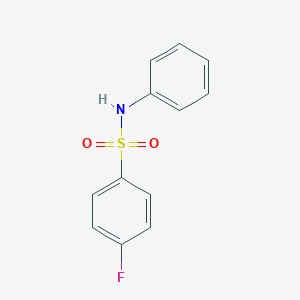

4-Fluoro-N-phenylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCMFAHAVONEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075386 | |

| Record name | 4-Fluorobenzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-52-7 | |

| Record name | 4-Fluoro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-fluoro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-N-phenylbenzenesulfonamide from 4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-N-phenylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline. This document outlines the detailed experimental protocol, including reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Aniline acts as the nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct formed during the reaction.

Figure 1: Reaction Scheme A visual representation of the synthesis of this compound from 4-fluorobenzenesulfonyl chloride and aniline.

Spectroscopic Characterization of 4-Fluoro-N-phenylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Fluoro-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the expected spectroscopic data based on the analysis of its structural features and comparison with closely related compounds. It also includes standardized experimental protocols for acquiring such data and discusses a potential biological signaling pathway relevant to this class of compounds.

Molecular Structure and Properties

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 312-52-7 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |

| Molecular Weight | 251.3 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | [1] |

| InChI Key | LDOCMFAHAVONEI-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is important to note that where direct experimental data is not available, the presented information is based on theoretical predictions and data from analogous compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | -SO₂NH- |

| ~7.8-8.0 | Multiplet | 2H | Protons ortho to -SO₂- |

| ~7.1-7.4 | Multiplet | 5H | Protons on the N-phenyl ring |

| ~7.0-7.2 | Multiplet | 2H | Protons ortho to -F |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~140 | C-SO₂ |

| ~138 | Quaternary C of N-phenyl |

| ~130 (d, ³JCF ≈ 9 Hz) | C ortho to -SO₂- |

| ~129 | C para of N-phenyl |

| ~125 | C meta of N-phenyl |

| ~120 | C ortho of N-phenyl |

| ~116 (d, ²JCF ≈ 22 Hz) | C ortho to -F |

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, key absorptions are expected for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1230 | Strong | C-F stretch |

| ~900 | Medium | S-N stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at m/z 251.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment |

| 251 | [M]⁺ (Molecular Ion) |

| 187 | [M - SO₂]⁺ |

| 157 | [C₆H₄FSO₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Mandatory Visualizations

References

Spectroscopic and Structural Elucidation of 4-Fluoro-N-phenylbenzenesulfonamide: A Technical Guide

Introduction

4-Fluoro-N-phenylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for a structurally related compound, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on aromatic systems and typical values for sulfonamides. The atom numbering corresponds to the structure presented in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~7.5 - 8.5 | broad singlet | - |

| H-2', H-6' | ~7.8 - 8.0 | doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| H-3', H-5' | ~7.1 - 7.3 | triplet (pseudo) | J(H,H) ≈ J(H,F) ≈ 9.0 |

| H-2, H-6 | ~7.1 - 7.2 | doublet | J(H,H) ≈ 7.5 |

| H-3, H-5 | ~7.3 - 7.4 | triplet | J(H,H) ≈ 7.5 |

| H-4 | ~7.2 - 7.3 | triplet | J(H,H) ≈ 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1' | ~135 | doublet | J(C,F) ≈ 3 |

| C-2', C-6' | ~130 | doublet | J(C,F) ≈ 9 |

| C-3', C-5' | ~116 | doublet | J(C,F) ≈ 22 |

| C-4' | ~165 | doublet | J(C,F) ≈ 255 |

| C-1 | ~137 | singlet | - |

| C-2, C-6 | ~122 | singlet | - |

| C-3, C-5 | ~129 | singlet | - |

| C-4 | ~125 | singlet | - |

Experimental NMR Data for a Structurally Related Compound

For comparative purposes, the following tables present the experimental ¹H and ¹³C NMR data for N-(4-Fluorophenyl)-4-methylbenzenesulfonamide, a close structural analog.

Table 3: Experimental ¹H NMR Data for N-(4-Fluorophenyl)-4-methylbenzenesulfonamide (400 MHz, CDCl₃) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.44 | multiplet | - |

| H (aromatic) | 7.65 | doublet | 6.8 |

| H (aromatic) | 7.22 | doublet | 7.6 |

| H (aromatic) | 7.07 | multiplet | - |

| H (aromatic) | 6.91 | triplet | 7.6 |

| CH₃ | 2.37 | singlet | - |

Experimental Protocols

General Procedure for the Synthesis of N-Arylsulfonamides

A general method for the synthesis of N-arylsulfonamides involves the reaction of an arylsulfonyl chloride with an aniline derivative. For this compound, this would typically involve the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.

General Protocol for NMR Sample Preparation

For ¹H and ¹³C NMR analysis, a sample of the compound (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The sample is then placed in the NMR spectrometer for data acquisition.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for correlation with the NMR data provided.

Figure 1: Molecular structure of this compound.phenylbenzenesulfonamide.

References

Physical and chemical properties of 4-Fluoro-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and expected analytical data for 4-Fluoro-N-phenylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and potential applications of this compound.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO₂S | BOC Sciences[] |

| Molecular Weight | 251.3 g/mol | BOC Sciences[] |

| CAS Number | 312-52-7 | BOC Sciences[] |

| Density | 1.374 g/cm³ | BOC Sciences[] |

| Melting Point | Data not available. For reference, the melting point of 4-Fluorobenzenesulfonamide is 124-127 °C. | Sigma-Aldrich[2] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. | |

| InChI Key | LDOCMFAHAVONEI-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | BOC Sciences[] |

Experimental Protocols

The following sections detail a proposed synthesis method and analytical characterization techniques for this compound. These protocols are based on established methodologies for the synthesis and analysis of related sulfonamide compounds.

Proposed Synthesis of this compound

This synthesis is a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and aniline in the presence of a base.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral data based on the compound's structure are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the phenyl ring will appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the fluorinated benzene ring will also appear as multiplets, likely at slightly different chemical shifts due to the electron-withdrawing nature of the sulfonyl group and the fluorine atom, typically in the range of δ 7.2-8.0 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 115-140 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). |

| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretch (around 3250 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), S-N stretch (around 900 cm⁻¹), and C-F stretch (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretches will also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 251 or 252, respectively. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond. |

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel chemical compound like this compound, as well as a conceptual representation of its potential biological investigation based on the known activities of related sulfonamides.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow for the biological investigation of a novel sulfonamide compound.

References

In-Depth Technical Guide: 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7), alongside available information on its synthesis and potential biological significance. The data presented is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.

| Property | Value | Source |

| CAS Number | 312-52-7 | N/A |

| IUPAC Name | This compound | [] |

| Synonyms | N-Phenyl 4-fluorobenzenesulfonamide | [] |

| Molecular Formula | C₁₂H₁₀FNO₂S | [] |

| Molecular Weight | 251.3 g/mol | [] |

| Density | 1.374 g/cm³ | [] |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | [] |

| InChI | InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | [] |

| InChI Key | LDOCMFAHAVONEI-UHFFFAOYSA-N | [] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely used method for the preparation of N-arylsulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.

General Synthesis of N-Aryl Sulfonamides:

A typical procedure involves dissolving the primary amine (in this case, aniline) in a suitable solvent, such as tetrahydrofuran. A base, like aqueous potassium carbonate, is then added to the mixture. Subsequently, the sulfonyl chloride (in this case, 4-fluorobenzenesulfonyl chloride) is added dropwise to the stirring mixture. The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the N-arylsulfonamide product. Further purification can be achieved by recrystallization.

It is important to note that reaction conditions, such as solvent, base, temperature, and reaction time, may need to be optimized for the specific synthesis of this compound to achieve a high yield and purity.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound (CAS 312-52-7) is not extensively documented in the public domain. However, the broader class of sulfonamides is well-known for a wide range of biological activities.

Notably, some sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors .[2][3][4][5][6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma and certain types of cancer.[3][6]

Furthermore, various sulfonamide-containing compounds have been explored for their potential as anticancer agents .[7][8][9][10] The mechanisms of action for these compounds can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Given the structural similarities to known bioactive molecules, it is plausible that this compound could exhibit inhibitory activity against carbonic anhydrases or other biological targets. However, this remains to be experimentally verified.

Hypothetical Signaling Pathway Inhibition:

Based on the known activities of other sulfonamides, a hypothetical workflow for investigating the potential biological effects of this compound could involve screening against a panel of carbonic anhydrase isoforms or cancer cell lines.

Figure 1: Hypothetical workflow for investigating the biological activity of this compound.

Suppliers

This compound (CAS 312-52-7) is available from various chemical suppliers catering to the research and development market. A non-exhaustive list of potential suppliers includes:

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing. Additional suppliers may be found in chemical supplier directories.

Spectral Data

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. While some databases may contain this information, it is often behind a paywall. Researchers are advised to acquire their own analytical data upon purchasing the compound to confirm its identity and purity. For reference, spectral data for structurally similar compounds can often be found in chemical databases and supporting information of scientific publications.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Safety Information

Based on available safety data sheets for this and structurally related compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use of this compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound,312-52-7-Amadis Chemical [amadischem.com]

- 12. 4-fluoro-3-nitrobenzenesulfonamide Cas No: 406233-31-6 at Best Price in Shanghai | Shanghai Goyic Pharma.& Chem.co.ltd [tradeindia.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. 4-fluoro-N-(4-phenylbutyl)benzenesulfonamide | C16H18FNO2S | CID 3765011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-fluoro-N-(4-phenacyloxyphenyl)benzenesulfonamide | C20H16FNO4S | CID 177698717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. spectrabase.com [spectrabase.com]

Solubility Profile of 4-Fluoro-N-phenylbenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-N-phenylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document presents a detailed analysis of the solubility of the structurally analogous compound, benzenesulfonamide (BSA), in a variety of common organic solvents. This information serves as a valuable proxy for estimating the solubility behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for determining solubility and provides a visualization of the key signaling pathway associated with this class of compounds.

Introduction

This compound belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and ultimately, its bioavailability. Understanding the solubility profile is therefore essential for efficient process development and successful drug design.

This guide aims to provide researchers and drug development professionals with a foundational understanding of the solubility characteristics of this compound. While direct experimental data is pending, the provided information on the parent compound, benzenesulfonamide, offers a robust starting point for solvent selection and experimental design.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of benzenesulfonamide in a selection of 16 organic solvents at various temperatures.[1]

Table 1: Mole Fraction Solubility (x) of Benzenesulfonamide in Alcohols [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | n-Pentanol | Isopentanol |

| 273.15 | 0.2231 | 0.1512 | 0.1189 | 0.0987 | 0.0911 | 0.0765 | 0.0723 | 0.0654 |

| 278.15 | 0.2543 | 0.1734 | 0.1365 | 0.1132 | 0.1043 | 0.0876 | 0.0828 | 0.0748 |

| 283.15 | 0.2889 | 0.1981 | 0.1562 | 0.1295 | 0.1192 | 0.1002 | 0.0947 | 0.0855 |

| 288.15 | 0.3273 | 0.2256 | 0.1782 | 0.1478 | 0.1361 | 0.1145 | 0.1083 | 0.0977 |

| 293.15 | 0.3698 | 0.2563 | 0.2028 | 0.1683 | 0.1551 | 0.1306 | 0.1236 | 0.1114 |

| 298.15 | 0.4169 | 0.2905 | 0.2303 | 0.1913 | 0.1765 | 0.1488 | 0.1409 | 0.1270 |

| 303.15 | 0.4691 | 0.3287 | 0.2611 | 0.2171 | 0.2006 | 0.1693 | 0.1604 | 0.1445 |

| 308.15 | 0.5269 | 0.3713 | 0.2956 | 0.2461 | 0.2277 | 0.1923 | 0.1823 | 0.1643 |

| 313.15 | 0.5910 | 0.4189 | 0.3342 | 0.2786 | 0.2582 | 0.2182 | 0.2069 | 0.1865 |

| 318.15 | 0.6619 | 0.4719 | 0.3774 | 0.3151 | 0.2925 | 0.2473 | 0.2346 | 0.2115 |

| 323.15 | 0.7405 | 0.5310 | 0.4258 | 0.3560 | 0.3311 | 0.2799 | 0.2657 | 0.2395 |

| 324.45 | 0.7601 | 0.5472 | 0.4393 | 0.3678 | 0.3424 | 0.2898 | 0.2750 | 0.2479 |

Table 2: Mole Fraction Solubility (x) of Benzenesulfonamide in Other Organic Solvents [1]

| Temperature (K) | Acetone | Ethyl Acetate | Acetonitrile | Cyclohexanone | Cyclopentanone | Methyl Acetate | Ethyl Formate | Dichloromethane |

| 273.15 | 0.3456 | 0.1432 | 0.1121 | 0.3012 | 0.2567 | 0.1765 | 0.1543 | 0.0543 |

| 278.15 | 0.3876 | 0.1623 | 0.1271 | 0.3398 | 0.2889 | 0.1998 | 0.1748 | 0.0618 |

| 283.15 | 0.4342 | 0.1836 | 0.1441 | 0.3821 | 0.3248 | 0.2259 | 0.1979 | 0.0702 |

| 288.15 | 0.4858 | 0.2074 | 0.1631 | 0.4286 | 0.3649 | 0.2551 | 0.2238 | 0.0797 |

| 293.15 | 0.5428 | 0.2340 | 0.1845 | 0.4798 | 0.4096 | 0.2878 | 0.2529 | 0.0904 |

| 298.15 | 0.6058 | 0.2638 | 0.2085 | 0.5363 | 0.4595 | 0.3245 | 0.2855 | 0.1025 |

| 303.15 | 0.6753 | 0.2971 | 0.2353 | 0.5986 | 0.5152 | 0.3656 | 0.3221 | 0.1161 |

| 308.15 | 0.7519 | 0.3344 | 0.2654 | 0.6675 | 0.5774 | 0.4118 | 0.3631 | 0.1314 |

| 313.15 | 0.8364 | 0.3761 | 0.2989 | 0.7436 | 0.6469 | 0.4635 | 0.4091 | 0.1486 |

| 318.15 | 0.9295 | 0.4228 | 0.3364 | 0.8277 | 0.7245 | 0.5215 | 0.4606 | 0.1680 |

| 323.15 | 1.0321 | 0.4751 | 0.3783 | 0.9208 | 0.8112 | 0.5866 | 0.5184 | 0.1899 |

| 324.45 | 1.0578 | 0.4891 | 0.3905 | 0.9472 | 0.8361 | 0.6041 | 0.5348 | 0.1963 |

Qualitative data for the related compound N-phenylbenzenesulfonamide indicates it is soluble in methanol.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental methods are essential. The following protocols for the Shake-Flask Method and Gravimetric Analysis are widely accepted for determining the equilibrium solubility of solid compounds in organic solvents.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath.

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach solid-liquid equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when a suitable chromophore for spectroscopic methods is absent.[2][3][4][5][6]

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (steps 1 and 2).

-

-

Sample Collection:

-

After equilibration and settling of the excess solid, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the collected supernatant under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature that does not cause decomposition of the solute, or by gentle heating in a fume hood.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven at an appropriate temperature.

-

Cool the container in a desiccator before weighing it on an analytical balance.

-

The difference between the final weight of the container with the dried solute and the initial weight of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

-

Visualization of a Key Signaling Pathway

Benzenesulfonamides, including this compound, are known to act as inhibitors of carbonic anhydrases (CAs).[7] A particularly relevant isoform in the context of cancer drug development is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[8][9]

CA IX plays a crucial role in regulating pH in the tumor microenvironment.[9][10][11] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[12] This activity helps cancer cells to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), which promotes tumor invasion and metastasis.[8][12] Sulfonamide inhibitors, by binding to the zinc ion in the active site of CA IX, block this catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, which can inhibit cancer cell proliferation and survival.[13]

The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway of CA IX inhibition.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. scribd.com [scribd.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. msesupplies.com [msesupplies.com]

- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 11. New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 12. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Landscape of 4-Fluoro-N-phenylbenzenesulfonamide and Its Analogs

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 4-Fluoro-N-phenylbenzenesulfonamide and its structurally related analogs. In the absence of specific theoretical studies on this compound, this document leverages data from closely related sulfonamide derivatives to offer insights into the molecular geometry, vibrational frequencies, and electronic properties characteristic of this class of compounds. This information is invaluable for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Core Concepts in the Theoretical Analysis of Sulfonamides

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of sulfonamide derivatives. These computational methods provide a framework for predicting molecular structure, vibrational spectra, and electronic characteristics, which can then be correlated with experimental findings.

Experimental Protocols: A Generalized Approach

The synthesis and characterization of N-phenylbenzenesulfonamide derivatives generally follow a well-established chemical pathway.

General Synthesis of N-Arylbenzenesulfonamides

A common method for the synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline in the presence of a base.

Materials:

-

Substituted benzenesulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride)

-

Substituted aniline (e.g., aniline)

-

Pyridine or other suitable base

-

Dichloromethane or other appropriate solvent

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Ethanol or other recrystallization solvent

Procedure:

-

The substituted aniline is dissolved in the solvent and cooled in an ice bath.

-

The base is added to the solution.

-

The substituted benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours).

-

The reaction is monitored by thin-layer chromatography (TLC) to determine completion.

-

Upon completion, the mixture is washed with dilute HCl and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to yield the pure N-arylbenzenesulfonamide.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretching vibrations of the sulfonamide moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular geometry, including bond lengths, bond angles, and crystal packing.

Theoretical Data on N-Phenylbenzenesulfonamide Analogs

The following tables summarize key theoretical data obtained from DFT calculations on analogs of this compound. These values provide a representative understanding of the expected properties of the target molecule.

Vibrational Frequencies

The vibrational frequencies are crucial for the interpretation of FT-IR and Raman spectra. The assignments are based on DFT calculations.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Analog: 4-methyl-N-(3-nitrophenyl)benzene sulfonamide)[1] |

| N-H | Stretching | 3381 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| S=O | Asymmetric Stretching | 1348 |

| S=O | Symmetric Stretching | 1165 |

| C-N | Stretching | 1292 |

| S-N | Stretching | 908 |

| C-S | Stretching | 754 |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy gap between them indicates the chemical reactivity and kinetic stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide[2] | -6.21 | -1.33 | 4.88 | DFT/B3LYP/6-31G(d,p) |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide[1] | -7.23 | -2.98 | 4.25 | DFT/B3LYP/6-31G(d,p) |

| (E)-4-((2-fluorobenzylidene)amino)benzenesulfonamide[3] | - | - | 4.28 | DFT/B3LYP/cc-pVDZ |

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of N-phenylbenzenesulfonamide derivatives.

Caption: Generalized workflow for the synthesis of N-phenylbenzenesulfonamide derivatives.

Caption: Integrated experimental and theoretical analysis workflow.

Conclusion

References

- 1. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Bioactivity of 4-Fluoro-N-phenylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive derivatives from 4-Fluoro-N-phenylbenzenesulfonamide and detailed protocols for their biological evaluation. The methodologies and data presented are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Sulfonamides represent a critical class of pharmacologically active compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The this compound scaffold is a key pharmacophore that can be chemically modified to generate a diverse library of derivatives with potentially enhanced biological activities and target selectivity. This document outlines the synthesis of such derivatives and protocols for assessing their anticancer and antimicrobial properties.

Synthesis of Bioactive Derivatives

The primary synthetic route for generating derivatives of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with a variety of substituted anilines or other primary and secondary amines. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 4-fluoro-N-substituted benzenesulfonamide derivatives.

Experimental Protocol: General Synthesis of N-Substituted-4-fluorobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted-4-fluorobenzenesulfonamide derivatives.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Appropriate substituted aniline or amine

-

Anhydrous pyridine (or other suitable base like triethylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if not using pyridine as solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline or amine (1.0 eq) in anhydrous pyridine (used as both solvent and base) or another anhydrous solvent like DCM or THF. If not using pyridine as the solvent, add a suitable base such as triethylamine (1.2 eq).

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath to 0 °C. To this cooled solution, add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise over 15-30 minutes while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The progress of the reaction should be monitored by TLC.

-

Workup:

-

Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and then purified by recrystallization.

-

If the product does not precipitate, transfer the mixture to a separatory funnel.

-

If DCM or another organic solvent was used, add more of the solvent to the separatory funnel. If pyridine was the solvent, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine/amine), saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Bioactivity of this compound Derivatives

Derivatives of this compound have shown promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Many sulfonamide derivatives exert their anticancer effects by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases (CAs).[1] Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many hypoxic tumors and plays a crucial role in pH regulation, cell proliferation, and metastasis.[1][2] Selective inhibition of CA IX is a validated strategy in anticancer drug development.[1][2]

Caption: Role of Carbonic Anhydrase IX in tumor progression and its inhibition by sulfonamide derivatives.

Table 1: Anticancer Activity of 4-Fluorobenzenesulfonamide Derivatives (IC₅₀ values in µM)

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | - | - | [3] |

| 2 | Ureido-substituted benzenesulfonamide (U-F) | - | - | [4] |

| 3 | N-substituted-β-d-glucosamine derivative with 4-fluorobenzenesulfonamide | CA IX Inhibition | 10.01 (IC₅₀ in nM) | [5] |

| 4 | 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [6] |

| 5 | 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | [6] |

| 6 | 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [6] |

Note: Data is compiled from various sources and direct comparison should be made with caution. "-" indicates data not available in the cited source.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT assay to determine the in vitro anticancer activity of synthesized compounds.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This leads to a bacteriostatic effect.

Table 2: Antimicrobial Activity of 4-Fluorobenzenesulfonamide Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Structure | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 7 | (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | Staphylococcus aureus | - | [7] |

| 8 | (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | Escherichia coli | - | [7] |

| 9 | Sulfonamide derivative 1b | Staphylococcus aureus | 64-512 | [8] |

| 10 | Sulfonamide derivative 1a | Staphylococcus aureus | 256-512 | [8] |

Note: Data is compiled from various sources and direct comparison should be made with caution. "-" indicates data not available in the cited source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% NaCl)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel bioactive compounds. The synthetic protocols and bioactivity screening methods detailed in these application notes provide a solid foundation for researchers to synthesize and evaluate new derivatives with potential therapeutic applications in oncology and infectious diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.

References

- 1. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. jocpr.com [jocpr.com]

Application Notes and Protocols: Antimicrobial Activity of 4-Fluoro-N-phenylbenzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of 4-Fluoro-N-phenylbenzenesulfonamide analogs, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The antimicrobial and cytotoxic activities of this compound and its analogs are crucial for evaluating their potential as therapeutic agents. The following tables summarize the biological data for a series of chromene-sulfonamide hybrids, including a derivative with a 4-fluorophenyl moiety, which serve as representative examples for this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromene-Sulfonamide Hybrids

| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 11b | N-(2-amino-3-cyano-4-(2-fluorophenyl)-4H-chromen-7-yl) benzenesulfonamide | 15.62 | 31.25 |

| Reference | Ciprofloxacin | 3.9 | 7.81 |

Data extracted from a study on chromene-sulfonamide hybrids, where compound 11b contains a fluorophenyl group attached to the chromene ring, and a benzenesulfonamide moiety.[1]

Table 2: Cytotoxicity (IC50) of Chromene-Sulfonamide Hybrids against L929 Fibroblast Cells

| Compound ID | Structure | IC50 (µg/mL) |

| 11b | N-(2-amino-3-cyano-4-(2-fluorophenyl)-4H-chromen-7-yl) benzenesulfonamide | >500 |

Data from the same study, indicating low cytotoxicity for the tested compound against a normal cell line.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compounds.

Materials:

-

Test compounds (this compound analogs)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Resazurin solution (0.015% w/v)

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the bacterial strain from a fresh agar plate and inoculate into 5 mL of MHB. b. Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Test Compounds: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted test compounds. b. Include a positive control (bacterial suspension with a standard antibiotic) and a negative control (bacterial suspension with the vehicle used to dissolve the compounds). Also include a sterility control (MHB only). c. Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the color remains blue.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compounds on a mammalian cell line.

Materials:

-

Test compounds

-

Mammalian cell line (e.g., L929, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known cytotoxic agent). d. Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the proposed mechanism of action for sulfonamides and a general workflow for antimicrobial drug discovery.

Caption: Workflow for Antimicrobial Drug Discovery.

References

Application Notes and Protocols: Anti-inflammatory Properties of N-phenylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylbenzenesulfonamide scaffold is a prominent pharmacophore in medicinal chemistry, forming the basis for a variety of therapeutic agents. Derivatives of this structure have demonstrated significant anti-inflammatory activity, primarily by targeting key enzymes in the inflammatory cascade. These compounds often function as potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some derivatives have been shown to modulate the production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and inhibit protein denaturation.

This document provides a comprehensive overview of the anti-inflammatory properties of various N-phenylbenzenesulfonamide derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and diagrams illustrating the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of N-phenylbenzenesulfonamide derivatives has been quantified through various in vivo and in vitro assays. The data below is compiled from multiple studies to facilitate comparison.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

| Compound Class/Name | Dose | Max. Inhibition (%) | Time Point (hours) | Reference Drug (Inhibition %) |

| Benzenesulfonamide-Triazine Derivative 1 | 200 mg/kg | 96.31% | 4 | Indomethacin (57.66%) |

| Benzenesulfonamide-Triazine Derivative 2 | 200 mg/kg | 72.08% | 4 | Indomethacin (57.66%) |

| Benzenesulfonamide-Triazine Derivative 3 | 200 mg/kg | 99.69% | 4 | Indomethacin (57.66%) |

| Cyclic Imide-Benzenesulfonamide 4 | 35.4-45.3 mg/kg (ED₅₀) | 71.2-82.9% | - | Celecoxib (85.6%) |

| Cyclic Imide-Benzenesulfonamide 9 | 35.4-45.3 mg/kg (ED₅₀) | 71.2-82.9% | - | Celecoxib (85.6%) |

| Cyclic Imide-Benzenesulfonamide 12 | 35.4-45.3 mg/kg (ED₅₀) | 71.2-82.9% | - | Celecoxib (85.6%) |

| 4-Arylphthalazone-Benzenesulfonamide 2b | - | Significant | - | Comparable to Celecoxib |

| 4-Arylphthalazone-Benzenesulfonamide 2i | - | Significant | - | Comparable to Celecoxib |

Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

| Compound Class/Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| Cyclic Imide-Benzenesulfonamide Series | - | - | >55.6 - 333.3 |

| Cyclic Imide 8a | >100 | 0.1 | >1000 |

| Pyridazine Sulfonate 7a | 10.4 | 0.05 | 208 |

| Pyridazine Sulfonate 7b | 12.6 | 0.06 | 210 |

| Thiophene Derivative 5b | 45.62 | 5.45 | 8.37 |

| Reference: Celecoxib | - | 0.05 | >384 - 15.44 |

IC₅₀ is the half-maximal inhibitory concentration. A higher Selectivity Index indicates greater selectivity for COX-2. Data compiled from multiple sources.[2][5][6][7]

Table 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition

| Compound Class/Name | 5-LOX IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

| Thiophene Derivative 5b | 4.33 | NDGA | 2.46 |

| Isoxazole Derivative C6 | 3.67 | - | - |

NDGA (Nordihydroguaiaretic acid) is a known 5-LOX inhibitor. Data compiled from multiple sources.[7][8]

Table 4: Other In Vitro Anti-inflammatory Activities

| Compound Class/Name | Assay | Result | Concentration | Reference (Result) |

| Benzenesulfonamide-Triazine 1 | Heat-induced Hemolysis | 94.6% Inhibition | 400 µg/mL | Indomethacin (94.5%) |

| Benzenesulfonamide-Triazine 3 | Heat-induced Hemolysis | 95.2% Inhibition | 400 µg/mL | Indomethacin (94.5%) |

| LASSBio-1439 (2e) | TNF-α Production | Similar to Thalidomide | - | Thalidomide |

| N-phenylpyrazolyl-N-glycinyl-hydrazone 4a | TNF-α Production | 57.3% Inhibition (in vivo) | 100 µmol/kg | - |

Data compiled from multiple sources.[9][10][11][12]

Signaling Pathways and Mechanisms of Action

N-phenylbenzenesulfonamide derivatives primarily exert their anti-inflammatory effects by inhibiting enzymes in the arachidonic acid cascade. Inflammation is triggered by a stimulus, leading to the release of arachidonic acid from cell membranes. This is then metabolized by COX and LOX enzymes into pro-inflammatory prostaglandins and leukotrienes, respectively. These mediators increase vascular permeability, cause vasodilation, and attract immune cells, leading to the classic signs of inflammation. Certain derivatives also inhibit the production of pro-inflammatory cytokines like TNF-α, which play a central role in orchestrating the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of anti-inflammatory compounds. The following are generalized protocols based on methods cited in the literature.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This is the most common model for evaluating acute anti-inflammatory activity.

Methodology:

-

Animals: Use healthy Wistar rats or Swiss albino mice of either sex, weighing approximately 150-200g. Acclimatize them for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=5-6): a control group receiving the vehicle (e.g., 5% carboxymethylcellulose), a standard group receiving a reference drug like Indomethacin (10 mg/kg), and test groups receiving different doses of the N-phenylbenzenesulfonamide derivatives.[1]

-

Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.[3] c. Administer the test compounds, standard drug, or vehicle orally or intraperitoneally. d. After 30-60 minutes, induce inflammation by injecting 0.1-0.2 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3] e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

-

Data Analysis: a. Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time (Vₜ - V₀). b. Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 c. Analyze the results for statistical significance using appropriate tests like one-way ANOVA followed by a post-hoc test.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two COX isoforms.

Methodology:

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, and the rate of color development is monitored spectrophotometrically at ~590 nm.[11]

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

COX-1 enzyme (e.g., from ram seminal vesicles)

-

COX-2 enzyme (e.g., recombinant human)

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin) dissolved in DMSO.

-

-

Procedure: a. Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the respective enzyme (COX-1 or COX-2). b. Add the test compound at various concentrations (typically in a series of dilutions). c. Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding arachidonic acid and TMPD. e. Immediately measure the absorbance at 590 nm over time using a plate reader.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to a control reaction (with DMSO vehicle but no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve. e. Calculate the COX-2 Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Protocol 3: In Vitro 5-LOX Inhibition Assay

This protocol assesses the ability of compounds to inhibit the 5-lipoxygenase enzyme.

Methodology:

-

Assay Principle: The activity of 5-LOX is determined by measuring the formation of its product, hydroperoxy-octadecadienoate (HPOD), from a substrate like linoleic acid or arachidonic acid. The formation of the conjugated diene in the product can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[8]

-

Reagents:

-

5-LOX enzyme (e.g., from potato tubers or recombinant human)

-

Assay buffer (e.g., phosphate buffer)

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., NDGA, Zileuton) dissolved in DMSO.

-

-

Procedure: a. In a quartz cuvette or 96-well UV plate, add the assay buffer and the test compound at various concentrations. b. Add the 5-LOX enzyme solution and incubate for 10-15 minutes at 25°C.[8] c. Initiate the reaction by adding the substrate (linoleic acid). d. Monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.

-

Data Analysis: a. Calculate the initial reaction velocity from the linear portion of the absorbance curve. b. Determine the percentage of inhibition for each compound concentration relative to a vehicle control. c. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the curve.

Conclusion

N-phenylbenzenesulfonamide derivatives represent a versatile and promising class of anti-inflammatory agents. Their efficacy is well-documented through a variety of in vivo and in vitro models, with many compounds demonstrating potent and selective inhibition of key inflammatory targets like COX-2. The protocols and data presented here provide a framework for researchers to evaluate novel derivatives and further explore their therapeutic potential in the treatment of inflammatory diseases.

References

- 1. Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of 4-Fluoro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals